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molecular formula C9H13N B8699871 2,5,5-Trimethylcyclopent-1-ene-1-carbonitrile CAS No. 85545-03-5

2,5,5-Trimethylcyclopent-1-ene-1-carbonitrile

Cat. No. B8699871
M. Wt: 135.21 g/mol
InChI Key: KISKVSQBDZEPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353063B2

Procedure details

A solution of the product of Example 8f (1.54 g, 10.0 mmol) in thionyl chloride (6 mL) was heated to 84° C. overnight in a sealed vessel. The reaction mixture was cooled and then poured into ice-water (100 mL). The organics were extracted with diethyl ether (80 mL×4). The combined organic phase was washed with saturated aqueous sodium bicarbonate (160 mL×2) and brine (160 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a brown oil (1.20 g, Yield: 89%). 1H NMR (400 MHz, CDCl3) δ 2.45 (t, J=7.4 Hz, 2H), 1.96 (s, 3H), 1.80 (t, J=7.4 Hz, 2H), 1.17 (s, 6H) ppm.
Name
product
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
O[C:2]1([C:10]#[N:11])[CH:6]([CH3:7])[CH2:5][CH2:4][C:3]1([CH3:9])[CH3:8]>S(Cl)(Cl)=O>[CH3:7][C:6]1[CH2:5][CH2:4][C:3]([CH3:9])([CH3:8])[C:2]=1[C:10]#[N:11]

Inputs

Step One
Name
product
Quantity
1.54 g
Type
reactant
Smiles
OC1(C(CCC1C)(C)C)C#N
Name
Quantity
6 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with diethyl ether (80 mL×4)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated aqueous sodium bicarbonate (160 mL×2) and brine (160 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(CC1)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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